Glucovanillin

Catalog No.
S628457
CAS No.
494-08-6
M.F
C14H18O8
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucovanillin

CAS Number

494-08-6

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-RKQHYHRCSA-N

SMILES

Array

Synonyms

glucovanillin

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Glucovanillin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glucovanillin (vanillin 4-O-β-D-glucoside) is a naturally occurring phenolic glycoside that serves as the primary biochemical precursor to vanillin. From a procurement and formulation perspective, it is defined by its β-D-glucose moiety, which fundamentally alters the physical properties of the vanillin core. Unlike free vanillin, glucovanillin is highly hydrophilic, non-volatile at standard processing temperatures, and lacks immediate odor [1]. These baseline characteristics make it a targeted choice for applications requiring controlled flavor release, enhanced aqueous solubility without co-solvents, and thermal resilience during high-temperature manufacturing processes[2].

Procurement teams often default to free vanillin due to its lower cost and immediate availability; however, direct substitution fails in processes requiring thermal stability or purely aqueous formulation. Free vanillin is sparsely soluble in water and highly prone to sublimation and volatilization at temperatures exceeding 40 °C [1]. This leads to significant material loss during thermal processing (e.g., extrusion or baking) and necessitates the use of ethanol or other organic co-solvents in liquid formulations. Glucovanillin overcomes these limitations by utilizing its glycosidic bond to arrest volatility and dramatically increase hydrophilicity, ensuring the active phenolic core remains stable until enzymatically cleaved by β-glucosidase [2].

Thermal Stability and Volatility Arrest

The glycosylation of vanillin to form glucovanillin results in a massive increase in thermal stability. While free vanillin melts at 81–83 °C and exhibits significant volatilization and sublimation at temperatures as low as 40 °C, glucovanillin maintains a melting point of 189–190 °C and resists thermal degradation and evaporative loss . This differential allows glucovanillin to survive high-heat manufacturing environments where free vanillin would be lost to the atmosphere [1].

Evidence DimensionMelting Point and Volatility Threshold
Target Compound DataGlucovanillin: MP 189–190 °C; non-volatile at >40 °C
Comparator Or BaselineFree Vanillin: MP 81–83 °C; significant sublimation >40 °C
Quantified Difference>100 °C higher melting point with complete arrest of low-temperature sublimation
ConditionsStandard atmospheric pressure heating

Critical for material selection in high-temperature extrusion, baking, or thermoplastic compounding where premature flavor or active ingredient loss must be prevented.

Aqueous Solubility and Hydrophilicity

The addition of the β-D-glucose moiety fundamentally shifts the partition coefficient of the molecule. Free vanillin is lipophilic enough to require organic co-solvents for high-concentration liquid formulations, possessing a positive LogP of approximately 1.2. In contrast, glucovanillin exhibits an estimated LogP of -1.25, making it highly hydrophilic and readily soluble in aqueous systems. This enhanced water solubility eliminates the need for ethanol or propylene glycol in formulation matrices [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataGlucovanillin: LogP approx. -1.25 (highly hydrophilic)
Comparator Or BaselineFree Vanillin: LogP approx. 1.2 (sparsely soluble in cold water)
Quantified DifferenceShift of >2.4 log units toward hydrophilicity
ConditionsStandard aqueous partition models

Enables the procurement of a vanillin precursor that can be formulated directly into purely aqueous systems without the regulatory or physical drawbacks of organic co-solvents.

Enzymatic Triggering and Controlled Release

Glucovanillin is essentially odorless and inactive until its glycosidic bond is cleaved by β-glucosidase. In controlled assays, high yields of vanillin (>95%) are generated only upon the introduction of the specific enzyme or native plant decompartmentalization [1]. This contrasts sharply with free vanillin, which provides an immediate, uncontrolled odor impact. The absolute dependence on enzymatic hydrolysis makes glucovanillin a highly specific substrate for targeted release mechanisms [2].

Evidence DimensionOdor Impact and Release Kinetics
Target Compound DataGlucovanillin: 0% immediate odor; >95% release only upon β-glucosidase addition
Comparator Or BaselineFree Vanillin: 100% immediate, uncontrolled odor impact
Quantified DifferenceComplete temporal control over active molecule release
ConditionsEnzymatic hydrolysis assays (~1000 nkat/g β-glucosidase activity)

Provides formulators with a mechanism for delayed or triggered release in smart packaging, cosmetics, or advanced food matrices.

Thermally Stressed Manufacturing Processes

Because glucovanillin resists the sublimation and volatilization that affects free vanillin above 40 °C, it serves as a thermally resilient precursor for high-temperature food processing, extrusion, and polymer compounding. It survives the thermal stress and can be subsequently cleaved to release the active phenolic core [1].

Aqueous and Alcohol-Free Formulations

With a LogP of -1.25, glucovanillin is highly water-soluble. This makes it a targeted procurement selection for cosmetic, pharmaceutical, or beverage formulations that require the functional properties of vanillin but strictly prohibit the use of ethanol, propylene glycol, or other organic co-solvents .

Enzyme-Triggered Controlled Release Systems

Glucovanillin's stability in the absence of β-glucosidase allows it to be used in targeted release formulations. It is procured for delayed-release cosmetics and active packaging where the release of the antioxidant and aromatic aglycone is triggered only by specific enzymatic or microbial activity [2].

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

314.10016753 Da

Monoisotopic Mass

314.10016753 Da

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg

Heavy Atom Count

22

Melting Point

188 - 192 °C

UNII

H81U1KBS6E

Other CAS

494-08-6

Wikipedia

Glucovanillin

Dates

Last modified: 08-15-2023

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